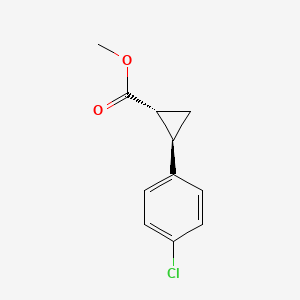
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the general formula R1R2C=NNH2. This specific compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 4-aminophenyl ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
4-aminophenyl ethanone+2,4-dinitrophenylhydrazine→(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones with aldehydes and ketones makes it valuable in analytical chemistry.
Biology
In biological research, this compound is used in the study of enzyme kinetics and inhibition. It can act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to form colored complexes with metal ions makes it useful in the production of colorants for textiles and other materials.
Mecanismo De Acción
The mechanism of action of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases by forming stable complexes with the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dichlorophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dimethylphenyl)hydrazone
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
Propiedades
Fórmula molecular |
C14H13N5O4 |
|---|---|
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N5O4/c1-9(10-2-4-11(15)5-3-10)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h2-8,17H,15H2,1H3/b16-9+ |
Clave InChI |
JAOIQBFZAKKXON-CXUHLZMHSA-N |
SMILES isomérico |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)N |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)


![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)

![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)

![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)

